QX-314 Chloride: An In-depth Technical Guide for Researchers
QX-314 Chloride: An In-depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Abstract
QX-314 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. Due to its permanent positive charge, it is membrane-impermeable and, therefore, largely inactive when applied extracellularly to voltage-gated sodium channels. However, its unique mechanism of action, which allows for selective entry into specific neuronal populations through large-pore ion channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), has made it an invaluable tool in neuropharmacology research. Once inside the cell, QX-314 effectively blocks voltage-gated sodium channels from the intracellular side, leading to a potent and long-lasting inhibition of neuronal excitability. This targeted action allows for the selective silencing of nociceptive neurons without affecting motor or other sensory modalities, offering a powerful approach for studying pain pathways and developing novel analgesic strategies. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of QX-314 chloride.
Chemical and Physical Properties
QX-314 chloride, also known as N-Ethyllidocaine chloride, is a synthetic compound with well-defined chemical and physical characteristics.[1][2] These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride | [3][4] |
| Synonyms | QX 314 chloride, N-Ethyllidocaine chloride | [5][6] |
| Molecular Formula | C₁₆H₂₇ClN₂O | [1][5][7][8] |
| Molecular Weight | 298.85 g/mol | [4][7][8] |
| CAS Number | 5369-03-9 | [1][5][7][8] |
| Purity | ≥98% | [3][7] |
| Appearance | White solid | [4] |
| Solubility | Soluble in water (up to 100 mM) | [7] |
| Storage | Store at room temperature under desiccating conditions. The product can be stored for up to 12 months. | [1][2][7] |
Mechanism of Action: A Targeted Intracellular Blockade
The primary mechanism of action of QX-314 chloride involves the intracellular blockade of voltage-gated sodium channels (NaVs).[9][10] Unlike its parent compound, lidocaine, the permanent positive charge of QX-314 prevents it from readily crossing the neuronal cell membrane.[11][12] This property is central to its utility as a selective neuronal inhibitor.
Entry into Neurons via Large-Pore Ion Channels
The key to QX-314's activity lies in its ability to enter neurons through the pores of certain ion channels, most notably TRPV1 and TRPA1.[11][13] These channels are predominantly expressed in nociceptive (pain-sensing) neurons. When activated by their respective agonists (e.g., capsaicin for TRPV1, mustard oil or cinnamaldehyde for TRPA1), the pores of these channels open to a sufficient diameter to allow the passage of QX-314 into the cytoplasm.[11][13] Interestingly, some local anesthetics, including lidocaine and bupivacaine, can also act as agonists for TRPV1 and TRPA1 channels, facilitating the entry of co-administered QX-314.
Intracellular Blockade of Voltage-Gated Sodium Channels
Once inside the neuron, QX-314 binds to a site on the intracellular side of voltage-gated sodium channels, similar to the binding site of conventional local anesthetics.[10] This binding stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[12] This leads to a potent and long-lasting inhibition of neuronal excitability. The block is use-dependent, meaning it is more pronounced in neurons that are firing at higher frequencies.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and properties of QX-314 chloride.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Type/Condition | Reference |
| Estimated IC₅₀ (Intracellular) | ~57 µM | Naᵥ1.7 and Naᵥ1.1 channels | [5] |
| IC₅₀ (Extracellular) | 2.0 ± 0.3 mM | HEK293 cells expressing Naᵥ1.7 | [2] |
| Effective Intracellular Concentration | 1 mM | Rat CA1 pyramidal neurons (for action potential block) | |
| Effective Intracellular Concentration | 5 mM | Rat hippocampal neurons (for blocking specific currents) | [13] |
| Effective Intracellular Concentration | 10 µM | GH₃ cells (progressive decline in INa amplitude) | [5] |
| Effective Intracellular Concentration | 20 mM | Rat hippocampal slices (for blocking Na⁺ conductances) |
Note: The intracellular IC₅₀ is estimated based on a study comparing QX-314 to a novel compound, BW-031, which had an IC₅₀ of 9.5 µM and was ~6-fold more potent than QX-314.[5]
Table 2: In Vivo Efficacy and Properties
| Parameter | Value | Animal Model/Assay | Reference |
| EC₅₀ (IVRA) | 0.15 ± 0.02% | Rat tail intravenous regional anesthesia | [10] |
| Effective Concentration (Sensory Block) | 10, 30, and 70 mM | Guinea pig intradermal wheal assay, mouse tail-flick test | |
| Effective Concentration (Motor Block) | 10, 30, and 70 mM | Mouse sciatic nerve blockade model | |
| Duration of Sensory Block (70 mM QX-314) | 540 ± 134 min | Mouse tail-flick test | |
| Duration of Motor Block (70 mM QX-314) | 282 ± 113 min | Mouse sciatic nerve blockade model | |
| Duration of Nociceptive Block (0.2% QX-314 + 1% Lidocaine) | ~1.5 hours | Rat subcutaneous injection | [6] |
| Duration of Nociceptive Block (0.2% QX-314 + 2% Lidocaine) | ~9 hours | Rat perisciatic nerve injection | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving QX-314 chloride.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the intracellular application of QX-314 chloride to a single neuron using the whole-cell patch-clamp technique to study its effects on ion channels and neuronal excitability.
4.1.1. Preparation of Intracellular Solution with QX-314 Chloride
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Prepare a potassium-based or cesium-based intracellular solution appropriate for the target neurons and the specific ion channels under investigation. A common potassium-based solution contains (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP.
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Adjust the pH of the solution to 7.2-7.4 using KOH.
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Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution.
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Dissolve QX-314 chloride directly into the intracellular solution to the desired final concentration (typically ranging from 1 to 10 mM).
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Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Aliquot the solution and store at -20°C. Thaw and keep on ice on the day of the experiment.
4.1.2. Whole-Cell Patch-Clamp Recording Procedure
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Prepare acute brain slices or cultured neurons according to standard laboratory procedures.
-
Transfer the preparation to the recording chamber of an upright or inverted microscope equipped with differential interference contrast (DIC) optics and a perfusion system.
-
Continuously perfuse the preparation with oxygenated artificial cerebrospinal fluid (aCSF) at a constant flow rate.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
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Back-fill the patch pipette with the QX-314-containing intracellular solution.
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Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure.
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Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
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Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.
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Monitor the blockade of voltage-gated sodium channels by observing the diminishment or complete abolition of action potentials in current-clamp mode or sodium currents in voltage-clamp mode. The onset of the block is typically progressive over several minutes as the QX-314 equilibrates within the cell.
References
- 1. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drexel.edu [drexel.edu]
- 11. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - UCL Discovery [discovery.ucl.ac.uk]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
